N'-(1H-Indol-3-ylmethylene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(1H-Indol-3-ylmethylene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 1H-pyrazole core substituted at position 3 with a 4-propoxyphenyl group and at position 5 with a carbohydrazide moiety linked to an indole-3-ylmethylene group. This compound belongs to a broader class of hydrazone-functionalized pyrazoles, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, enzyme inhibitory, and antimicrobial effects . The propoxyphenyl substituent contributes to lipophilicity, influencing membrane permeability and pharmacokinetic properties .
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-11-29-17-9-7-15(8-10-17)20-12-21(26-25-20)22(28)27-24-14-16-13-23-19-6-4-3-5-18(16)19/h3-10,12-14,23H,2,11H2,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
MSGPKZPOARSMCY-ZVHZXABRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Biological Activity
N'-(1H-Indol-3-ylmethylene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxic effects against various cancer cell lines and its potential mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with pyrazole and hydrazide components. The synthesis typically involves:
- Formation of Pyrazole Derivatives : Starting from ethyl 3-(1H-indole-3-yl)-1H-pyrazole-5-carboxylate, which is subjected to hydrazinolysis to yield the corresponding hydrazide.
- Condensation Reaction : The hydrazide is then reacted with 4-propoxybenzaldehyde to form this compound.
The characterization of the compound is confirmed using various spectroscopic methods including IR and NMR spectroscopy, which provide insights into the functional groups and molecular structure.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic activity against several human cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Cell cycle arrest at S phase |
| BGC823 | 15.0 | Induction of apoptosis |
| BT474 | 10.0 | Inhibition of proliferation |
| MCF7 | 18.5 | Activation of caspase pathways |
In a study evaluating a series of new pyrazole derivatives, it was found that specific derivatives exhibited more potent antiproliferative activity than the standard drug 5-fluorouracil, particularly against HepG2, BGC823, and BT474 cell lines .
The cytotoxic effects are believed to be mediated through several mechanisms:
- Cell Cycle Arrest : Flow cytometry analyses indicated that certain derivatives caused arrest in the S phase of the cell cycle, preventing further division .
- Apoptosis Induction : The activation of caspases suggests that these compounds can trigger programmed cell death pathways .
Antimicrobial Activity
Beyond anticancer properties, research has also explored the antimicrobial activity of this compound. Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may have potential as a broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-propoxyphenyl group in the target compound provides moderate lipophilicity compared to the highly lipophilic naphthyl groups in SKI-I and the bulky benzyloxy substituents in and .
- Electron-Donating Effects: Substituents like the diethylamino group in enhance water solubility, whereas the methoxy or propoxy groups in the target compound and balance lipophilicity and metabolic stability.
Pharmacological Activity Comparison
Anticancer Activity
- Target Compound: Limited direct data, but structurally related analogs (e.g., ) exhibit IC50 values in the micromolar range against A549 lung cancer cells. The indole moiety may facilitate DNA intercalation or topoisomerase inhibition .
- SKI-I : Shows potent sphingosine kinase 1 (SphK1) inhibition (IC50 = 0.058 μM), linked to apoptosis induction in cancer cells .
- 3-(4-Fluorophenyl) Derivatives (e.g., ): Fluorine substituents enhance bioavailability but show reduced activity compared to bulkier aryl groups .
Enzyme Inhibition
- ERAP1 Inhibition: Compounds with indole-3-ylmethylene groups (e.g., ) exhibit affinity for endoplasmic reticulum aminopeptidase 1 (ERAP1), a target in autoimmune diseases . The target compound’s propoxyphenyl group may reduce steric hindrance compared to benzyloxy analogs, improving binding efficiency.
- SphK1 Inhibition : SKI-I’s naphthyl groups enable competitive inhibition, while the target compound’s indole-propoxyphenyl system may favor allosteric modulation .
Pharmacokinetic Properties
- Oral Bioavailability: Propoxyphenyl derivatives are predicted to have moderate bioavailability (30–40%) due to balanced lipophilicity, compared to <20% for highly polar diethylamino analogs .
- Metabolic Stability : The propoxy chain may undergo slower oxidative metabolism than benzyloxy groups (), reducing first-pass effects .
- Plasma Half-Life : Estimated at 4–6 hours based on structurally related compounds in .
Preparation Methods
Synthesis of Ethyl 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylate
The pyrazole core is constructed via cyclocondensation of 4-propoxyphenyl-substituted diketones with hydrazine derivatives. For example, reacting ethyl 3-(4-propoxyphenyl)-2,4-dioxovalerate with hydrazine hydrate in ethanol under reflux yields the pyrazole ester.
Typical Conditions
Hydrazinolysis to 3-(4-Propoxyphenyl)-1H-pyrazole-5-carbohydrazide
The ester intermediate undergoes hydrazinolysis to form the carbohydrazide. Ethanol or methanol serves as the solvent, with excess hydrazine hydrate driving the reaction.
Procedure
-
Dissolve ethyl 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) and reflux for 6–8 hours.
-
Cool and filter the precipitate.
Condensation with Indole-3-carbaldehyde
The carbohydrazide reacts with indole-3-carbaldehyde in acidic conditions to form the Schiff base. Glacial acetic acid catalyzes the dehydration, with temperature control minimizing side reactions.
Optimized Protocol
-
Reactants : 3-(4-Propoxyphenyl)-1H-pyrazole-5-carbohydrazide (1.0 eq), indole-3-carbaldehyde (1.1 eq).
-
Catalyst : Glacial acetic acid (10% v/v).
-
Conditions : Reflux in ethanol for 4–6 hours.
Optimization Strategies
Isomer Control During Cyclization
The patent CN111362874B highlights sodium iodide (NaI) or potassium iodide (KI) as catalysts to suppress isomer formation during pyrazole cyclization. Applying this to the diketone-hydrazine reaction could enhance regioselectivity:
Recrystallization for Enhanced Purity
A 40% ethanol-water mixture effectively purifies the final product, achieving >99% purity after single recrystallization.
Recrystallization Protocol
-
Dissolve crude product in heated 40% ethanol.
-
Cool to 10°C for 12 hours.
-
Filter and dry under vacuum.
Characterization Data
Table 1. Spectroscopic Properties of N'-(1H-Indol-3-ylmethylene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Challenges and Mitigation
-
Isomer Formation : The 4-propoxyphenyl group’s steric bulk may lead to 3- vs. 5-substituted pyrazole isomers. Using NaI/KI catalysts during cyclization suppresses isomerization.
-
Schiff Base Hydrolysis : Moisture during condensation risks hydrolyzing the CH=N bond. Anhydrous ethanol and molecular sieves mitigate this .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-(1H-Indol-3-ylmethylene)-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Step 1 : Pyrazole ring formation via condensation of hydrazine with β-diketones or β-ketoesters under acidic/basic conditions .
-
Step 2 : Introduction of the 4-propoxyphenyl group via nucleophilic substitution (e.g., reacting with 4-propoxyphenyl halides in the presence of K₂CO₃) .
-
Step 3 : Hydrazide formation by reacting the pyrazole intermediate with hydrazine hydrate .
-
Optimization :
-
Use polar aprotic solvents (DMF or ethanol) for improved solubility .
-
Control temperature (reflux at 80–100°C) and reaction time (1–4 hours) to minimize side products .
-
Purify intermediates via recrystallization (ethanol/water mixtures) .
- Key Data :
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Techniques :
- X-ray Diffraction (XRD) : Resolve crystal structure using SHELXL for refinement . Compare bond distances/angles with computational models (e.g., DFT-optimized geometries) to validate accuracy .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., indole-CH=N, pyrazole protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound in biological systems?
- Methodology :
-
Substituent Variation : Synthesize analogs with modified substituents (e.g., replace 4-propoxyphenyl with 4-methoxyphenyl) to assess electronic/steric effects .
-
Biological Assays :
-
Test antimicrobial activity via MIC assays against S. aureus and E. coli .
-
Evaluate anticancer potential using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2, topoisomerase II) .
- Data Interpretation :
-
Correlate substituent hydrophobicity (logP) with bioactivity. For example, bulkier groups (e.g., propoxy vs. methoxy) may enhance membrane permeability .
Q. What methodologies are appropriate for resolving crystallographic data discrepancies in structural studies of this compound?
- Approach :
-
Refinement Protocols : Use SHELXL’s TWIN/BASF commands for twinned crystals or high-resolution data .
-
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
-
Comparative Analysis : Align experimental XRD data with DFT-optimized structures (e.g., Gaussian09) to identify bond-length anomalies (>0.05 Å deviations) .
- Case Study :
-
A similar compound, N’-(1H-indol-3-ylmethylene)carbonic dihydrazide, showed C-H bond discrepancies (DFT: 1.08 Å vs. XRD: 0.95 Å), resolved via multi-parameter refinement .
Q. How should researchers address contradictions in reported bioactivity data across different studies?
- Root Causes :
- Purity Variations : HPLC analysis (≥95% purity) is critical; impurities (e.g., unreacted hydrazine) may skew bioassays .
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2) or incubation times (24h vs. 48h) alters IC₅₀ values .
- Mitigation Strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use positive controls (e.g., doxorubicin for cytotoxicity assays) to calibrate results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
